![molecular formula C4H5Cl3N2 B1453096 4-Chloropyrimidine dihydrochloride CAS No. 203521-18-0](/img/structure/B1453096.png)
4-Chloropyrimidine dihydrochloride
Overview
Description
4-Chloropyrimidine dihydrochloride is a white crystalline powder that belongs to the class of organic compounds called pyrimidines. It has a molecular weight of 150.99 and a molecular formula of C4H4Cl2N2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The average mass is 150.994 Da and the monoisotopic mass is 149.975159 Da .Physical And Chemical Properties Analysis
This compound is a white to off-white powder that is soluble in water . It has a molecular weight of 150.99396 and a molecular formula of C4H4Cl2N2 .Scientific Research Applications
Synthesis of Medicinally Important Compounds
4-Chloropyrimidine dihydrochloride is utilized in the synthesis of a wide range of medicinally relevant compounds. For instance, it serves as an intermediate in the creation of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, showcasing its critical role in antiviral drug development (Ju Xiu-lia, 2015). Additionally, its modification and incorporation into pyrimidinylimidazoles, as described by Xiaohu Deng and N. Mani (2006), highlight its versatility in generating compounds with potential therapeutic applications (Xiaohu Deng & N. Mani, 2006).
Role in Nucleophilic Substitution Reactions
The compound's utility extends to facilitating nucleophilic substitution reactions, crucial in organic synthesis. This ability is exemplified in the work of J. Sączewski et al. (2009), where 4-substituted 2-(4-methylpiperazino)pyrimidines were synthesized as serotonin 5-HT2A receptor ligands (J. Sączewski et al., 2009). Such reactions are foundational in developing compounds with specific biological activities.
Contribution to Heterocyclic Chemistry
This compound is pivotal in heterocyclic chemistry, enabling the annellation of various systems onto pyrrolo[2,3-d]pyrimidines, as investigated by C. G. Dave and R. D. Shah (2002). This research produced compounds with potential antibacterial properties, underscoring the compound's contribution to developing new antimicrobial agents (C. G. Dave & R. D. Shah, 2002).
Safety and Hazards
4-Chloropyrimidine dihydrochloride may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Mechanism of Action
Target of Action
4-Chloropyrimidine dihydrochloride primarily targets certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . For instance, it has been found that a compound with a 4-(4-benzyloxy)phenyl moiety at the C-4 position of pyrimidine exhibited strong inhibitory activity against the production of prostaglandin E2 . Moreover, a difluorinated derivative of this compound significantly inhibited the activity of COX-2 .
Biochemical Pathways
The inhibition of the aforementioned inflammatory mediators affects various biochemical pathways. These pathways are involved in the production and release of chemical agents from cells in diseased, infected, or wounded tissue . The affected pathways lead to a decrease in the inflammatory response, which generally stimulates the healing process .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory effects . By inhibiting the expression and activities of certain inflammatory mediators, the compound can potentially reduce inflammation and promote healing .
properties
IUPAC Name |
4-chloropyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2.2ClH/c5-4-1-2-6-3-7-4;;/h1-3H;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHCFMUHIKEUCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705324 | |
Record name | 4-Chloropyrimidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
203521-18-0 | |
Record name | 4-Chloropyrimidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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